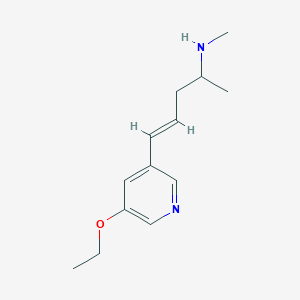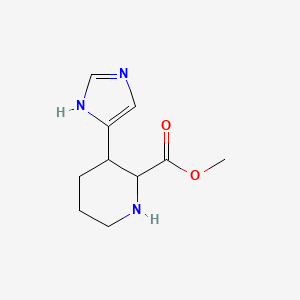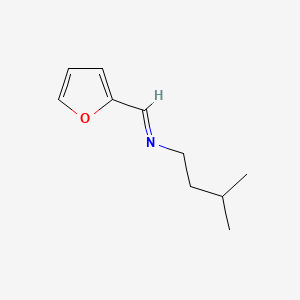
Lead ruthenium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead ruthenium oxide is a compound that combines lead and ruthenium with oxygen. This compound is known for its unique properties and has garnered significant interest in various scientific fields, particularly in catalysis and electrochemistry. The incorporation of lead into ruthenium oxide enhances its stability and activity, making it a promising material for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead ruthenium oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of lead nitrate and ruthenium chloride in an aqueous solution, followed by calcination at high temperatures to form the oxide.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing lead oxide and ruthenium oxide powders, followed by heating the mixture in a controlled atmosphere to achieve the desired compound. The process parameters, such as temperature and duration, are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Lead ruthenium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its catalytic activity in oxidation reactions.
Common Reagents and Conditions:
Oxidation: this compound acts as a catalyst in the oxygen evolution reaction, where it facilitates the conversion of water to oxygen gas under acidic conditions.
Reduction: It can also participate in reduction reactions, where it helps in the reduction of oxygen to water in fuel cells.
Substitution: this compound can undergo substitution reactions where lead or ruthenium atoms are replaced by other metal atoms to modify its properties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the primary product is oxygen gas, while in reduction reactions, water is the main product.
Applications De Recherche Scientifique
Lead ruthenium oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the oxygen evolution reaction and hydrogen evolution reaction.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in biosensors and bioelectrochemical systems.
Medicine: this compound is being investigated for its potential use in medical devices and as a component in drug delivery systems.
Industry: It is used in the production of supercapacitors and batteries due to its excellent electrochemical properties. Additionally, it is employed in the development of advanced materials for energy storage and conversion.
Mécanisme D'action
The mechanism by which lead ruthenium oxide exerts its effects is primarily through its catalytic activity. In the oxygen evolution reaction, this compound facilitates the formation of oxygen gas from water by providing active sites for the reaction. The molecular targets involved include water molecules and oxygen atoms, which interact with the surface of the catalyst to undergo the necessary chemical transformations.
Comparaison Avec Des Composés Similaires
Lead ruthenium oxide can be compared with other similar compounds, such as:
Ruthenium oxide (RuO2): Known for its high catalytic activity but lacks the stability provided by lead.
Lead oxide (PbO): While it has some catalytic properties, it is not as effective as this compound in electrochemical applications.
Iridium oxide (IrO2): Another highly active catalyst for the oxygen evolution reaction, but it is more expensive and less abundant than ruthenium-based compounds.
The uniqueness of this compound lies in its combination of high catalytic activity and enhanced stability, making it a valuable material for various applications.
Propriétés
Formule moléculaire |
O3PbRu |
|---|---|
Poids moléculaire |
356 g/mol |
Nom IUPAC |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/3O.Pb.Ru/q3*-2;+2;+4 |
Clé InChI |
IJPWJUOGZFZXDV-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[Ru+4].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


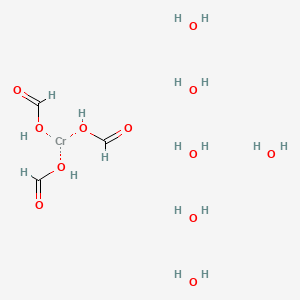

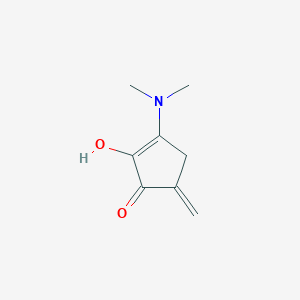
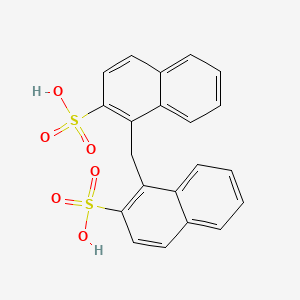

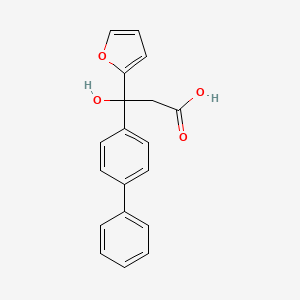
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)


